

physicochemical properties of 4-Chlorophenyldichlorophosphine

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Compound of Interest

Compound Name:	4-Chlorophenyldichlorophosphine
CAS No.:	1005-33-0
Cat. No.:	B8701600

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Technical Whitepaper: 4-Chlorophenyldichlorophosphine Physicochemical Profile, Synthetic Protocols & Application Logic

Executive Summary

4-Chlorophenyldichlorophosphine (CAS: 1005-33-0) is a pivotal organophosphorus intermediate used primarily in the synthesis of specialized phosphine ligands for homogeneous catalysis (e.g., palladium-catalyzed cross-couplings) and as a building block for agrochemicals and pharmaceuticals.^{[1][2][3]} Its utility stems from the dual reactivity of the phosphorus(III) center: the electrophilic P-Cl bonds allow for nucleophilic substitution (P-C, P-N, P-O bond formation), while the lone pair enables coordination to transition metals or oxidation to phosphonic derivatives.

This guide provides a rigorous analysis of its properties, a validated synthesis protocol, and handling procedures required for this moisture-sensitive, corrosive compound.

Molecular Architecture & Identification

The molecule consists of a trivalent phosphorus atom bonded to two chlorine atoms and a para-chlorophenyl ring. The electron-withdrawing nature of the p-chloro substituent reduces the electron density at the phosphorus center compared to unsubstituted dichlorophenylphosphine, subtly altering its Lewis basicity and electrophilicity.

Identifier	Value
IUPAC Name	(4-Chlorophenyl)phosphonous dichloride
Common Name	4-Chlorophenyldichlorophosphine
CAS Number	1005-33-0
Molecular Formula	
Molecular Weight	213.43 g/mol
SMILES	<chem>Clc1ccc(P(Cl)Cl)cc1</chem>
InChI Key	YZXQZYZXQZYZXQ-UHFFFAOYSA-N (Generic representation)

Physicochemical Properties

The following data aggregates experimental values and high-confidence predicted parameters based on structural analogs (e.g., dichlorophenylphosphine).

Table 1: Physicochemical Data Profile

Property	Value	Notes/Conditions
Physical State	Liquid	Colorless to pale yellow; fuming in air.
Boiling Point	C	@ mbar [1].
Boiling Point (Atm)	C	Extrapolated; decomposition likely before BP.
Density	g/mL	Predicted (vs. for).
Solubility	Reacts violently	Water, Alcohols (Hydrolysis/Solvolysis).
Solubility	Soluble	, Toluene, THF, Ether, Benzene.
P NMR	159.5 ppm	Singlet () [1].
H NMR	7.83 (m), 7.50 (m)	Aromatic protons () [1].
Stability	Moisture Sensitive	Hydrolyzes to (4- chlorophenyl)phosphonous acid and HCl.

Synthesis & Purification Protocols

While Friedel-Crafts alkylation of benzene with

is common for the unsubstituted analog, the deactivated nature of chlorobenzene makes that route inefficient. The Grignard substitution method is the standard laboratory protocol, offering higher yields and selectivity.

Protocol: Grignard Synthesis from 4-Bromochlorobenzene

Reaction Logic: The synthesis relies on the nucleophilic attack of 4-chlorophenylmagnesium bromide on phosphorus trichloride (

).

- Critical Control Point:

must be used in excess (2-3 equivalents) and kept at low temperature to prevent the formation of the disubstituted byproduct, bis(4-chlorophenyl)chlorophosphine.

Step-by-Step Methodology:

- Preparation of Grignard Reagent:

- In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine.
- Add 4-bromochlorobenzene (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux to generate 4-chlorophenylmagnesium bromide.

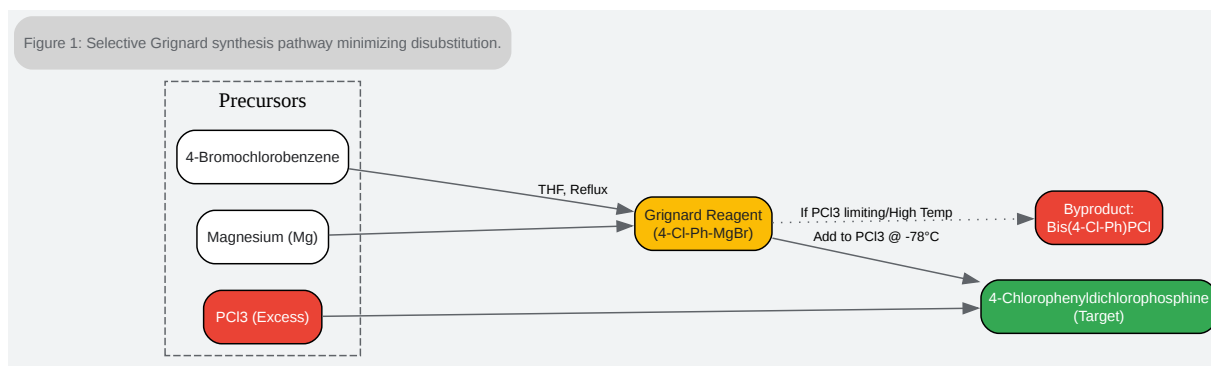
- Phosphorylation:

- In a separate vessel, cool a solution of (2.5 eq) in anhydrous THF to C (dry ice/acetone bath).
- Cannulate the Grignard solution slowly into the solution over 1 hour. Reasoning: High dilution of the nucleophile relative to favors mono-substitution.
- Allow the mixture to warm to room temperature and stir for 12 hours.

- Workup & Isolation:

- Filter the mixture under inert atmosphere (Schlenk frit) to remove salts.
- Remove solvent and excess via distillation at ambient pressure (or mild vacuum).
- Purification: Perform fractional vacuum distillation. Collect the fraction boiling at C (mbar).

Visualization of Synthesis Pathway:



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Figure 1: Selective Grignard synthesis pathway minimizing disubstitution.

Reactivity & Stability Mechanisms

The chemistry of **4-chlorophenyldichlorophosphine** is dominated by the lability of the P-Cl bonds and the oxidizability of the phosphorus lone pair.

A. Hydrolysis (Moisture Sensitivity)

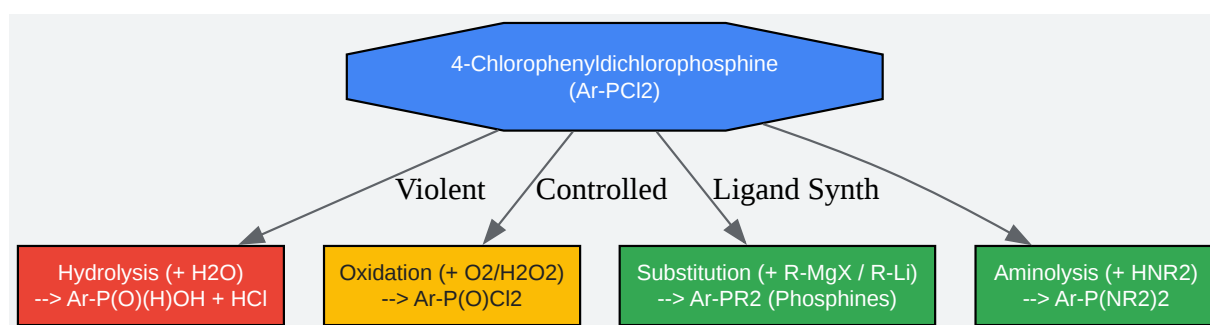
Upon contact with water, the compound undergoes rapid hydrolysis, releasing HCl fumes and forming (4-chlorophenyl)phosphonous acid. This reaction is exothermic and requires careful quenching during disposal.

(Note: The phosphonous acid exists in equilibrium with its tautomer, the phosphinic acid).

B. Ligand Synthesis (Aminolysis/Alkylation)

Reaction with amines or organolithium reagents displaces the chlorides to form phosphines or phosphoramidites, which are crucial ligands for catalysis.

Reactivity Manifold:



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Figure 2: Primary reactivity manifold for P(III) functionalization.

Handling & Safety (HSE)

Hazard Classification: Corrosive (Skin Corr. 1B), Acute Toxicity.

- Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Use Schlenk flasks or a glovebox.
- PPE: Neoprene gloves, chemical splash goggles, and face shield. Work strictly within a fume hood.

- Spill Control: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (sodium bicarbonate) only after dilution in non-aqueous solvent if necessary.

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